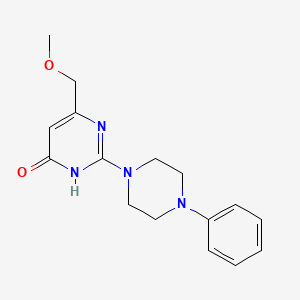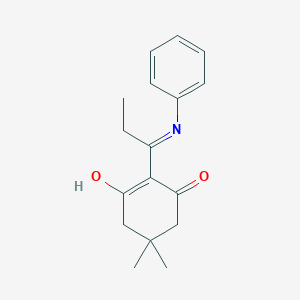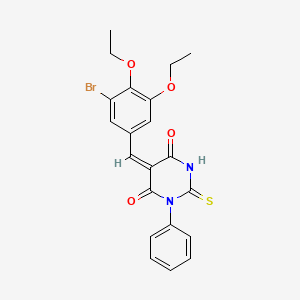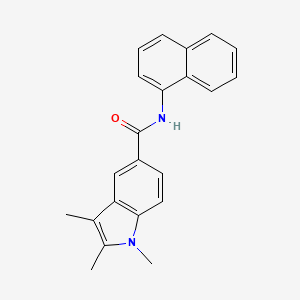![molecular formula C10H12N4S B6069404 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione](/img/structure/B6069404.png)
7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione, also known as THAP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. THAP is a purine derivative that contains a seven-membered azepine ring fused to a purine ring. In
作用機序
The mechanism of action of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione is not fully understood, but it is believed to act through multiple pathways. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has antibacterial properties against Gram-positive bacteria.
実験室実験の利点と制限
One advantage of using 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione in lab experiments is its potential applications in drug discovery and development. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, one limitation of using 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione research. One direction is to further investigate the mechanism of action of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione and its potential applications in drug discovery and development. Another direction is to explore the potential use of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione in vivo.
合成法
The synthesis of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione involves the condensation of 2-aminopurine with cyclohexanone in the presence of sulfur and a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione. This synthesis method has been optimized to increase the yield and purity of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione.
科学的研究の応用
7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anticancer, antiviral, and antibacterial properties. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has also been studied for its antibacterial properties against Gram-positive bacteria.
特性
IUPAC Name |
1,6,7,8,9,10-hexahydropurino[7,8-a]azepine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c15-10-8-9(11-6-12-10)13-7-4-2-1-3-5-14(7)8/h6H,1-5H2,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFQFFURCDKQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(N2CC1)C(=S)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6069349.png)
![N,N-diethyl-2-[1-(6-methyl-2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethanamine](/img/structure/B6069354.png)
![sodium 8-hydroxy-6-[(methylamino)sulfonyl]-1-naphthalenesulfonate hydrate](/img/structure/B6069369.png)
![2-[(2-methoxyphenyl)imino]-5-nitrodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6069378.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)


![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)
